molecular formula C11H15NO B008672 (S)-1-Benzyl-3-pyrrolidinol CAS No. 101385-90-4

(S)-1-Benzyl-3-pyrrolidinol

Cat. No. B008672
M. Wt: 177.24 g/mol
InChI Key: YQMXOIAIYXXXEE-NSHDSACASA-N
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Patent
US07141412B2

Procedure details

The enantiomeric excess (e.e.) of N-benzyl-3-hydroxy-pyrrolidine was measured by analytical HPLC with a chiral column [Chiracel OB-H (Daicel), 250 mm×4.6 mm; eluent: hexane/isopropanol (98:2); flow rate: 0.5 ml/min; detection wavelength: 210 nm; retention times: min for the (R)-form and 43.5 min for the (S)-form]. N-benzyl-3-hydroxy-pyrrolidine obtained from the hydroxylation of N-benzylpyrrolidine catalysed by Pseudomonas oleovorans GPo1 has 52% e.e. (R).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( R )-form
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( S )-form
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
hexane isopropanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:12][CH2:11][CH:10]([OH:13])[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>CCCCCC.C(O)(C)C>[CH2:1]([N:8]1[CH2:12][CH2:11][CH:10]([OH:13])[CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1.[CH2:1]([N:8]1[CH2:12][CH2:11][CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CC1)O
Step Two
Name
( R )-form
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
( S )-form
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
hexane isopropanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(CC1)O
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07141412B2

Procedure details

The enantiomeric excess (e.e.) of N-benzyl-3-hydroxy-pyrrolidine was measured by analytical HPLC with a chiral column [Chiracel OB-H (Daicel), 250 mm×4.6 mm; eluent: hexane/isopropanol (98:2); flow rate: 0.5 ml/min; detection wavelength: 210 nm; retention times: min for the (R)-form and 43.5 min for the (S)-form]. N-benzyl-3-hydroxy-pyrrolidine obtained from the hydroxylation of N-benzylpyrrolidine catalysed by Pseudomonas oleovorans GPo1 has 52% e.e. (R).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( R )-form
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( S )-form
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
hexane isopropanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:12][CH2:11][CH:10]([OH:13])[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>CCCCCC.C(O)(C)C>[CH2:1]([N:8]1[CH2:12][CH2:11][CH:10]([OH:13])[CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1.[CH2:1]([N:8]1[CH2:12][CH2:11][CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CC1)O
Step Two
Name
( R )-form
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
( S )-form
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
hexane isopropanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(CC1)O
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07141412B2

Procedure details

The enantiomeric excess (e.e.) of N-benzyl-3-hydroxy-pyrrolidine was measured by analytical HPLC with a chiral column [Chiracel OB-H (Daicel), 250 mm×4.6 mm; eluent: hexane/isopropanol (98:2); flow rate: 0.5 ml/min; detection wavelength: 210 nm; retention times: min for the (R)-form and 43.5 min for the (S)-form]. N-benzyl-3-hydroxy-pyrrolidine obtained from the hydroxylation of N-benzylpyrrolidine catalysed by Pseudomonas oleovorans GPo1 has 52% e.e. (R).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( R )-form
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( S )-form
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
hexane isopropanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:12][CH2:11][CH:10]([OH:13])[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>CCCCCC.C(O)(C)C>[CH2:1]([N:8]1[CH2:12][CH2:11][CH:10]([OH:13])[CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1.[CH2:1]([N:8]1[CH2:12][CH2:11][CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CC1)O
Step Two
Name
( R )-form
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
( S )-form
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
hexane isopropanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(CC1)O
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07141412B2

Procedure details

The enantiomeric excess (e.e.) of N-benzyl-3-hydroxy-pyrrolidine was measured by analytical HPLC with a chiral column [Chiracel OB-H (Daicel), 250 mm×4.6 mm; eluent: hexane/isopropanol (98:2); flow rate: 0.5 ml/min; detection wavelength: 210 nm; retention times: min for the (R)-form and 43.5 min for the (S)-form]. N-benzyl-3-hydroxy-pyrrolidine obtained from the hydroxylation of N-benzylpyrrolidine catalysed by Pseudomonas oleovorans GPo1 has 52% e.e. (R).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( R )-form
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( S )-form
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
hexane isopropanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:12][CH2:11][CH:10]([OH:13])[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>CCCCCC.C(O)(C)C>[CH2:1]([N:8]1[CH2:12][CH2:11][CH:10]([OH:13])[CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1.[CH2:1]([N:8]1[CH2:12][CH2:11][CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CC1)O
Step Two
Name
( R )-form
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
( S )-form
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
hexane isopropanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(CC1)O
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.